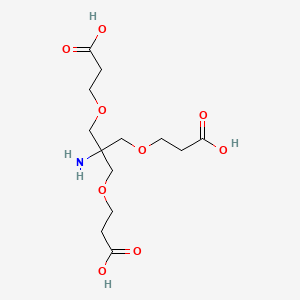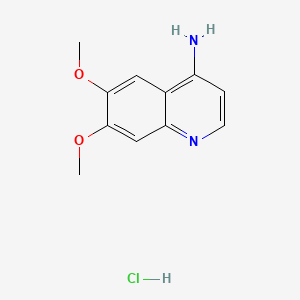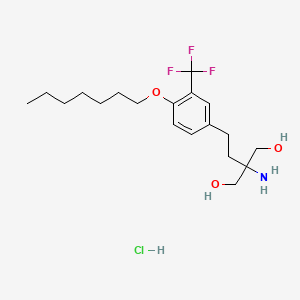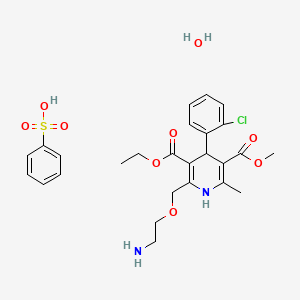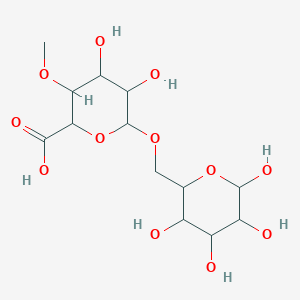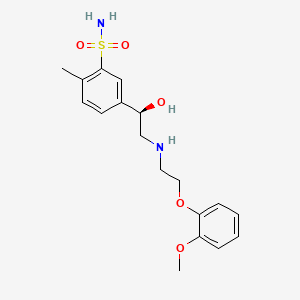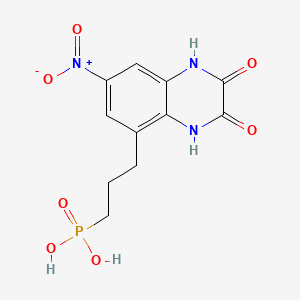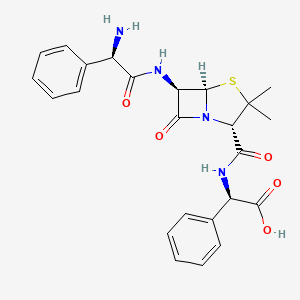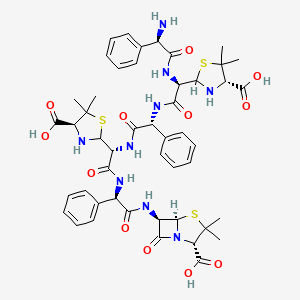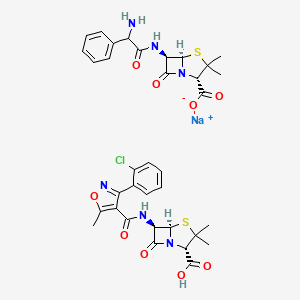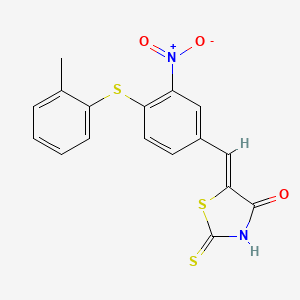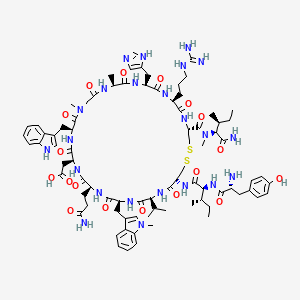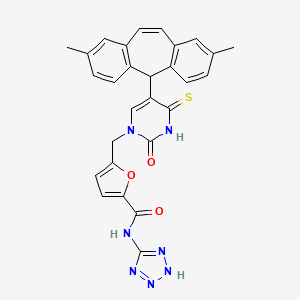
AR-C118925XX
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
AR-C118925XXは、選択的P2Y2受容体拮抗薬です。ATP誘発IL-6産生およびp38のリン酸化を阻害する能力で知られています。 この化合物は、マウスにおけるブレオマイシン誘発皮膚線維症およびATP誘発腫瘍増殖の阻害において潜在的な効果を示しています .
科学的研究の応用
AR-C118925XX has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the P2Y2 receptor and its role in various biochemical pathways.
Biology: Employed in research to understand the role of P2Y2 receptors in cellular signaling and inflammation.
Medicine: Investigated for its potential therapeutic effects in conditions such as fibrosis, cancer, and inflammatory diseases.
Industry: Utilized in the development of new drugs targeting the P2Y2 receptor
作用機序
AR-C118925XXは、P2Y2受容体を選択的に拮抗することによって効果を発揮します。この受容体は、炎症や腫瘍増殖を含むさまざまな細胞プロセスに関与しています。 P2Y2受容体を阻害することで、this compoundはATP誘発IL-6産生およびp38のリン酸化を抑制し、炎症と腫瘍増殖の抑制につながります .
類似の化合物との比較
This compoundは、P2Y2受容体拮抗薬としての高い選択性と効力によりユニークです。類似の化合物には、次のものがあります。
MRS2179: P2Y1受容体に対する選択的拮抗薬です。
MRS2216: P2Y1受容体に対する別の選択的拮抗薬です。
MRS2578: P2Y6受容体に対する選択的拮抗薬です。
NF157: P2Y11受容体に対する選択的拮抗薬です。
カングレロール: P2Y12受容体に対する選択的拮抗薬です。
チカグレロール: P2Y12受容体に対する別の選択的拮抗薬です。
AR-C67085: P2Y13受容体に対する選択的拮抗薬です。
MRS2211: P2Y14受容体に対する選択的拮抗薬です
これらの化合物は、さまざまなP2Y受容体サブタイプに対する選択性が異なり、this compoundは、P2Y2受容体に焦点を当てた研究にとって特に価値のあるものとなっています。
生化学分析
Biochemical Properties
AR-C118925XX plays a crucial role in biochemical reactions by acting as a selective antagonist of the P2Y2 receptor. This receptor is involved in various physiological processes, including inflammation, mucin secretion, and cell signaling. This compound inhibits ATP-induced mucin secretion in bronchial epithelial cells with an IC50 of 1 μM . It also inhibits P2Y2 receptor-induced β-arrestin translocation in vitro, demonstrating its effectiveness in modulating receptor activity . The compound interacts with enzymes, proteins, and other biomolecules, primarily targeting the P2Y2 receptor and inhibiting its activity .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In bronchial epithelial cells, it inhibits ATP-induced mucin secretion, which is crucial for maintaining airway hydration and mucociliary clearance . The compound also affects cell signaling pathways by inhibiting the P2Y2 receptor, leading to reduced β-arrestin translocation . Additionally, this compound influences gene expression and cellular metabolism by modulating the activity of the P2Y2 receptor, which plays a role in inflammatory responses and fibrosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the P2Y2 receptor, where it acts as a competitive antagonist. By binding to the receptor, this compound prevents the activation of the receptor by its natural ligand, ATP . This inhibition leads to a decrease in downstream signaling events, such as β-arrestin translocation and mucin secretion . The compound also inhibits the phosphorylation of p38, a key signaling molecule involved in inflammatory responses . These molecular interactions contribute to the overall effects of this compound on cellular function and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at -20°C and maintains its activity over extended periods . In vitro studies have shown that this compound can inhibit ATP-induced mucin secretion and β-arrestin translocation consistently over time . In vivo studies have demonstrated that the compound can inhibit bleomycin-induced dermal fibrosis in mice, indicating its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits ATP-induced mucin secretion and β-arrestin translocation . At higher doses, this compound can exhibit toxic or adverse effects, such as reduced cell viability and increased apoptosis . In animal models, the compound has been shown to inhibit bleomycin-induced dermal fibrosis at specific dosages, highlighting its potential therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways related to the P2Y2 receptor. The compound interacts with enzymes and cofactors that regulate the activity of the receptor, leading to changes in metabolic flux and metabolite levels . By inhibiting the P2Y2 receptor, this compound can modulate the production of inflammatory mediators and other metabolites involved in cellular responses .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to the P2Y2 receptor and other cellular components . This distribution pattern is crucial for its effectiveness in modulating receptor activity and cellular responses .
Subcellular Localization
This compound is localized within specific subcellular compartments, where it exerts its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific organelles, such as the plasma membrane, where the P2Y2 receptor is located . This subcellular localization is essential for the compound’s ability to inhibit receptor activity and modulate cellular processes .
準備方法
AR-C118925XXの合成には、中間体の調製とその後の反応を含むいくつかのステップが含まれます。正確な合成経路および反応条件は、機密情報であり、公表されていません。 テトラゾール環の形成とさまざまな官能基の組み込みを含む一連の化学反応を通じて化合物が調製されることは知られています .
化学反応の分析
AR-C118925XXは、次のようなさまざまなタイプの化学反応を起こします。
酸化: 化合物は特定の条件下で酸化されて、さまざまな酸化誘導体を形成することができます。
還元: 化合物の官能基を修飾するために、還元反応を実行できます。
置換: this compoundは、ある官能基が別の官能基に置き換わる置換反応を起こすことができます。これらの反応で使用される一般的な試薬および条件には、強酸化剤、還元剤、およびさまざまな触媒が含まれます。 .
科学研究アプリケーション
This compoundは、次のような幅広い科学研究アプリケーションを持っています。
化学: P2Y2受容体とそのさまざまな生化学経路における役割を研究するためのツール化合物として使用されます。
生物学: 細胞シグナル伝達および炎症におけるP2Y2受容体の役割を理解するための研究で使用されます。
医学: 線維症、癌、および炎症性疾患などの疾患における潜在的な治療効果について調査されています。
類似化合物との比較
AR-C118925XX is unique due to its high selectivity and potency as a P2Y2 receptor antagonist. Similar compounds include:
MRS2179: A selective antagonist for the P2Y1 receptor.
MRS2216: Another selective antagonist for the P2Y1 receptor.
MRS2578: A selective antagonist for the P2Y6 receptor.
NF157: A selective antagonist for the P2Y11 receptor.
Cangrelor: A selective antagonist for the P2Y12 receptor.
Ticagrelor: Another selective antagonist for the P2Y12 receptor.
AR-C67085: A selective antagonist for the P2Y13 receptor.
These compounds differ in their selectivity for various P2Y receptor subtypes, making this compound particularly valuable for studies focused on the P2Y2 receptor.
特性
IUPAC Name |
5-[[5-(6,13-dimethyl-2-tricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaenyl)-2-oxo-4-sulfanylidenepyrimidin-1-yl]methyl]-N-(2H-tetrazol-5-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N7O3S/c1-15-3-8-20-17(11-15)5-6-18-12-16(2)4-9-21(18)24(20)22-14-35(28(37)30-26(22)39)13-19-7-10-23(38-19)25(36)29-27-31-33-34-32-27/h3-12,14,24H,13H2,1-2H3,(H,30,37,39)(H2,29,31,32,33,34,36) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKNPGQAFNALOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(C3=C(C=C2)C=C(C=C3)C)C4=CN(C(=O)NC4=S)CC5=CC=C(O5)C(=O)NC6=NNN=N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N7O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
